Tioéteres de diarilo

Diarylthioethers are a class of organic compounds that feature two aryl groups attached to a sulfur atom via an ethylene bridge. These compounds play a significant role in various applications due to their unique structural features and properties.

Typically, diarylthioethers consist of two aromatic rings (aryls) connected through a sulfur-containing group (-S-), often referred to as the "bridgehead" position. The presence of both aryl groups and the thioether functionality endows these compounds with distinct chemical characteristics such as improved solubility in organic solvents, enhanced stability towards oxidative conditions, and potential reactivity due to the electrophilic aromatic substitution capabilities.

These properties make diarylthioethers valuable intermediates in synthetic chemistry. They are widely used in pharmaceuticals, agrochemicals, materials science, and environmental remediation applications. For instance, their ability to act as precursors for other functional groups or to serve as stabilizers in polymer formulations has been well-documented.

In summary, diarylthioethers offer a versatile platform for chemical innovation across multiple industries, driven by their inherent structural flexibility and reactivity.

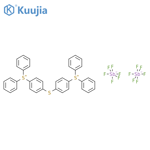

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

2-Nitrophenyl phenyl sulfide | 4171-83-9 | C12H9NO2S |

|

Bis4-(Diphenylsulfonio)phenyl Sulfide Bis(hexafluoroantimonate) | 89452-37-9 | C36H28F12S3Sb2 |

|

Benzenesulfonic acid,2,2'-thiobis[5-amino- | 118-86-5 | C12H12N2O6S3 |

|

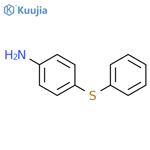

4-(Phenylthio)aniline | 1135-14-4 | C12H11NS |

|

2-chloro-6-trifluoromethyl nicotinic acid | 102243-12-9 | C12H13N3S |

|

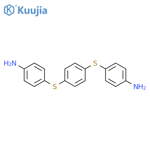

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | 17619-11-3 | C18H16N2S2 |

|

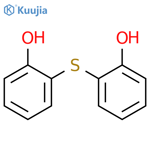

4,4'-Thiodiphenol | 2664-63-3 | C12H10O2S |

|

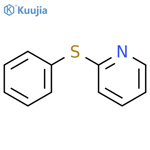

2-Phenylthiopyridine | 3111-54-4 | C11H9NS |

|

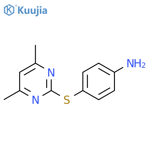

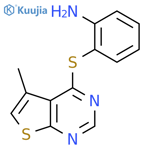

2-(5-Methylthieno2,3-dpyrimidin-4-yl)thioaniline | 175137-24-3 | C13H11N3S2 |

|

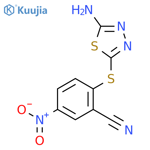

2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-5-nitrobenzonitrile | 175135-68-9 | C9H5N5O2S2 |

Literatura relevante

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Proveedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados